molecular formula C25H26ClN3O B11966152 N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No.: B11966152
M. Wt: 419.9 g/mol
InChI Key: QXABQBGMUQJDEH-OVVQPSECSA-N
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Description

N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine typically involves the following steps:

    Formation of the Benzyloxybenzylidene Intermediate: This step involves the reaction of 4-benzyloxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzyloxybenzylidene intermediate.

    Coupling with 4-Chlorobenzylpiperazine: The intermediate is then reacted with 4-chlorobenzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxybenzylamine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Benzyloxy)benzylidene)-4-(4-fluorobenzyl)-1-piperazinamine: Similar structure with a fluorine atom instead of chlorine.

    N-(4-(Benzyloxy)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(4-(Benzyloxy)benzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C25H26ClN3O

Molecular Weight

419.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C25H26ClN3O/c26-24-10-6-22(7-11-24)19-28-14-16-29(17-15-28)27-18-21-8-12-25(13-9-21)30-20-23-4-2-1-3-5-23/h1-13,18H,14-17,19-20H2/b27-18+

InChI Key

QXABQBGMUQJDEH-OVVQPSECSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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